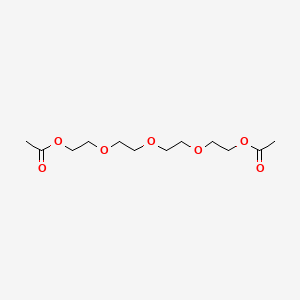

2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate

CAS No.: 22790-12-1

Cat. No.: VC15720019

Molecular Formula: C12H22O7

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22790-12-1 |

|---|---|

| Molecular Formula | C12H22O7 |

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate |

| Standard InChI | InChI=1S/C12H22O7/c1-11(13)18-9-7-16-5-3-15-4-6-17-8-10-19-12(2)14/h3-10H2,1-2H3 |

| Standard InChI Key | DXYGJDUJLDXFOD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCOCCOCCOCCOC(=O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a symmetrical structure with a tetraethylene glycol core (four repeating ethylene oxide units) terminated by acetylated hydroxyl groups. The IUPAC name, 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate, reflects this arrangement . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 278.30 g/mol | |

| SMILES Notation | CC(=O)OCCOCCOCCOCCOC(=O)C | |

| InChIKey | DXYGJDUJLDXFOD-UHFFFAOYSA-N |

The presence of ether (-O-) and ester (-O-CO-O-) functional groups confers amphiphilic properties, enabling interactions with both polar and nonpolar solvents.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocols for synthesizing 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate are documented, a plausible route involves:

-

Etherification: Condensation of ethylene oxide units to form a tetraethylene glycol backbone .

-

Esterification: Acetylation of terminal hydroxyl groups using acetic anhydride or acetyl chloride.

This two-step process aligns with methods used for analogous PEG-based esters, where controlled reaction conditions (e.g., acid catalysis, temperature modulation) prevent over-acetylation.

Purification and Quality Control

Reverse-phase high-performance liquid chromatography (HPLC) on columns such as Newcrom R1 with acetonitrile-water mobile phases is effective for isolating the compound from byproducts. Critical parameters include:

| HPLC Parameter | Value |

|---|---|

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile:H₂O (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 254 nm |

Analytical and Characterization Techniques

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

: Peaks at δ 4.2–4.3 ppm (methylene protons adjacent to acetate groups) and δ 3.5–3.7 ppm (ether-linked methylene groups).

-

: Signals at δ 170–171 ppm (carbonyl carbons) and δ 60–70 ppm (ether carbons).

-

-

Mass Spectrometry:

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 278.30 .

Chromatographic Profiling

Gas chromatography-mass spectrometry (GC-MS) is less suitable due to the compound’s low volatility. Instead, HPLC paired with evaporative light scattering detection (ELSD) offers superior resolution for quantifying purity.

Challenges and Future Research

Despite its promising attributes, critical gaps persist:

-

Toxicological Data: No studies evaluate its biocompatibility or environmental impact.

-

Scalable Synthesis: Existing methods are laboratory-scale; industrial production requires optimization.

Proposed research initiatives include:

-

Structure-Activity Relationships: Correlating ether chain length with solubility enhancement efficacy.

-

In Vivo Studies: Assessing pharmacokinetics of prodrugs derived from this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume